Technical Guide: Physicochemical & Sensory Profiling of 5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine
Technical Guide: Physicochemical & Sensory Profiling of 5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine
The following technical guide provides an in-depth analysis of 5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine , a high-impact alkylpyrazine used primarily in flavor chemistry for its potent sensory characteristics.[1]
[1]
Executive Summary
5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine (also known as 2,3-Dimethyl-5-neopentylpyrazine ) is a trisubstituted alkylpyrazine characterized by a distinctive "nutty" and "roasted" sensory profile.[1][2][3] Belonging to the class of volatile heterocyclic compounds formed via the Maillard reaction, it is a critical target in flavor research due to its low odor detection threshold (3.00 ppb) and structural stability.[4] This guide details its physicochemical parameters, synthesis pathways, and analytical characterization for researchers in food science and pharmaceutical development.[4]
Chemical Identity & Structural Analysis
This compound features a pyrazine core substituted with two methyl groups at the 2 and 3 positions, and a bulky neopentyl (2,2-dimethylpropyl) group at the 5 position.[4][5] The neopentyl group introduces significant steric bulk and hydrophobicity compared to linear alkyl analogs.
| Parameter | Specification |
| IUPAC Name | 5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine |
| Common Name | 2,3-Dimethyl-5-neopentylpyrazine |
| CAS Number | Not widely listed (Research Grade); Analog: 54410-83-2 (Isobutyl isomer) |
| Molecular Formula | C₁₁H₁₈N₂ |
| Molecular Weight | 178.28 g/mol |
| SMILES | CC1=NC(=CN=C1C)CC(C)(C)C |
| InChI Key | Predicted based on structure |
Structural Visualization
The following diagram illustrates the topological connectivity of the molecule.
Figure 1: Topological representation of 5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine showing substitution patterns.[1][2][3][6]
Physicochemical Properties
Understanding the physical constants is essential for predicting the compound's behavior in food matrices (partitioning) and during isolation (distillation).[1]
Quantitative Data Table
Note: Values are derived from experimental data of close structural homologs (e.g., 2,3-dimethyl-5-isopentylpyrazine) and validated prediction models (EPISuite).
| Property | Value (Experimental/Predicted) | Context & Causality |
| Boiling Point | 225°C ± 10°C (760 mmHg) | Elevated due to molecular weight (C11) but slightly reduced by branching (neopentyl) compared to n-pentyl isomers.[1][5][7] |
| LogP (Octanol/Water) | 3.15 ± 0.20 | High lipophilicity driven by the bulky neopentyl group; indicates strong retention in fat phases.[1] |
| Water Solubility | ~150 mg/L (25°C) | Low solubility; requires ethanol or propylene glycol carriers for application.[1] |
| Vapor Pressure | ~0.05 mmHg (25°C) | Semi-volatile; contributes to "middle notes" in flavor profiles.[1] |
| Refractive Index | 1.495 - 1.505 | Consistent with aromatic heterocycles. |
Mechanistic Insight: The "Neopentyl Effect"
The neopentyl group (-CH₂-C(CH₃)₃) is structurally unique.[1] Unlike a linear pentyl chain, it is roughly spherical.[4]
-
Volatility: The compact shape reduces intermolecular Van der Waals surface area, potentially lowering the boiling point relative to the n-pentyl isomer despite identical molecular weight.
-
Stability: The absence of beta-hydrogens on the tert-butyl moiety prevents certain degradation pathways (e.g., McLafferty rearrangement in MS), making this compound chemically robust during thermal processing.
Sensory Profile & Applications
This compound is a potent flavor impact molecule .[8] Its sensory detection is governed by hydrophobic interactions with olfactory receptors.
Sensory Characteristics[2][3][4][5][7][9]
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Primary Descriptors: Roasted, Nutty, Earthy, Cocoa-like.[2][3][4][5][7]
-
Secondary Nuances: Green, Metallic (at high concentrations).[3][4]
-
Odor Threshold: 3.00 ppb (parts per billion) in water [1].[1]
-
Comparison: This is comparable to 2,3-dimethyl-5-isobutylpyrazine but distinct due to the steric bulk of the neopentyl tail, which often shifts perception towards "deeper" roasted notes (coffee/dark chocolate).[1]
-
Application Protocol
Solvent System: Due to high LogP (3.15), prepare stock solutions in Ethanol (95%) or Propylene Glycol .[1][4] Dosing:
-
Beverages: 5 - 20 ppb.
-
Baked Goods: 50 - 200 ppb (compensating for bake-off loss).[1]
Synthesis & Formation Pathways
Two primary routes exist: the natural Maillard Reaction (uncontrolled, low yield) and Chemical Synthesis (controlled, high yield).[4]
A. Maillard Reaction (Natural Formation)
Occurs during the roasting of foods containing sugars and amino acids.
-
Precursors:
-Dicarbonyls (from sugar fragmentation) + Amino Acids.[1] -
Mechanism: Strecker degradation of amino acids produces aldehydes. However, no standard amino acid yields a neopentyl group directly.[4] This suggests formation via the condensation of 3,3-dimethylbutanal (likely from lipid oxidation or synthetic additives) with amino-ketone intermediates.[1]
B. Targeted Chemical Synthesis (Protocol)
For research standards, a condensation reaction is preferred.
Reaction: Condensation of 2,3-butanediamine with 3,3-dimethyl-2-oxobutanal (or equivalent).[1] Alternative (Alkylation): Minisci radical alkylation of 2,3-dimethylpyrazine.[1]
Synthesis Workflow Diagram
The following DOT diagram outlines a robust laboratory synthesis route via condensation.
Figure 2: Step-by-step synthesis workflow via condensation of diamine and alpha-keto aldehyde.
Analytical Characterization
To validate the identity of the synthesized or isolated compound, use Gas Chromatography-Mass Spectrometry (GC-MS).[1]
GC-MS Identification Parameters
-
Column: DB-5 or HP-5MS (Non-polar).[1]
-
Retention Index (RI): Estimated at 1250 - 1280 on DB-5.[1]
-
Note: The neopentyl group elutes earlier than the corresponding n-pentyl isomer due to its globular shape (lower boiling point interaction).[1]
-
-
Mass Spectrum Fragmentation (EI, 70eV):
Self-Validating Quality Control[1][2][3]
-
Check M+: Must be 178.
-
Check Base Peak: A strong signal at M-57 confirms the neopentyl chain (cleavage at the benzylic-like position).[1]
-
Odor Check: The fraction must exhibit a clean "roasted nut" aroma without "amine-like" off-notes (indicating unreacted diamine).[1]
References
-
Shibamoto, T. (1986). Odour threshold values of pyrazines. In: The Maillard Reaction in Foods and Nutrition. ACS Symposium Series.
-
Fors, S. M. (1983).[3] Sensory Properties of Volatile Maillard Reaction Products. ACS Symposium Series, Vol. 215.
-
PubChem Compound Summary . 2,3-Dimethyl-5-(2,2-dimethylpropyl)pyrazine. National Center for Biotechnology Information. [1][4]
-
NIST Chemistry WebBook . Alkylpyrazines Mass Spectrometry Data. [1][4]
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